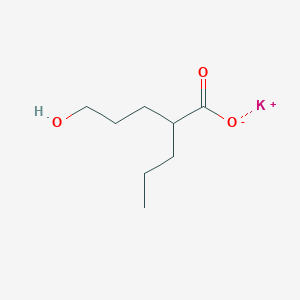![molecular formula C12H14N4O B1450646 4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one CAS No. 2173115-76-7](/img/structure/B1450646.png)
4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one
Übersicht
Beschreibung
4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one (4-ADQ) is a novel and potent small molecule that has recently been studied for its potential therapeutic applications in a variety of conditions. 4-ADQ is an organic compound that belongs to the pyrazoloquinoline family and has a molecular weight of 297.4 g/mol. 4-ADQ has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects. It is also known to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2). In addition, 4-ADQ is known to possess antioxidant, antifungal, and anti-bacterial properties.
Wissenschaftliche Forschungsanwendungen
Quinoxaline Derivatives
Quinoxaline and its derivatives, related to pyrazoloquinolines, are known for their wide range of applications including dyes, pharmaceuticals, and antibiotics. They have been explored for antitumoral properties and as catalysts' ligands. The synthesis methods of quinoxaline derivatives involve condensing ortho-diamines with 1,2-diketones, indicating a chemical versatility that could be relevant to the synthesis and application of "4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one" (Pareek & Kishor, 2015).
Pyrazolines and Pyrazoloquinoline Scaffolds
Pyrazolines and their derivatives, which share structural similarities with pyrazoloquinolines, exhibit a variety of pharmacological effects such as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. This highlights the potential for "4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one" to be investigated for similar bioactivities (Shaaban et al., 2012).
Quinoline Derivatives as Corrosion Inhibitors
Quinoline derivatives are utilized as anticorrosive materials due to their high electron density and ability to form stable chelating complexes with metallic surfaces. This suggests potential industrial and research applications of quinoline-related compounds in materials science and engineering (Verma, Quraishi, & Ebenso, 2020).
Pyrazoloquinoline as Kinase Inhibitors
The pyrazolo[3,4-b]pyridine scaffold, closely related to pyrazoloquinoline, has been extensively explored as a key element for kinase inhibitor binding, with applications spanning a broad range of kinase targets. This versatility in binding modes suggests that compounds like "4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one" could have potential applications in drug discovery, particularly in the development of new therapeutic agents (Wenglowsky, 2013).
Eigenschaften
IUPAC Name |
4-amino-1,7-dimethyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-6-3-8-10(9(17)4-6)11(13)7-5-14-16(2)12(7)15-8/h5-6H,3-4H2,1-2H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWFLHVOBVABCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=O)C1)C(=C3C=NN(C3=N2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B1450563.png)
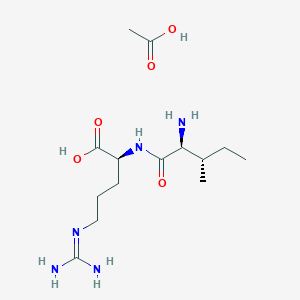
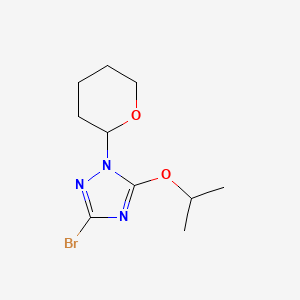
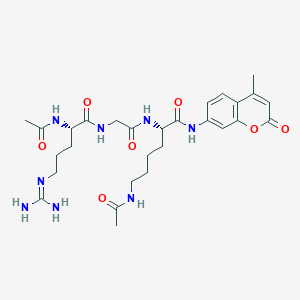


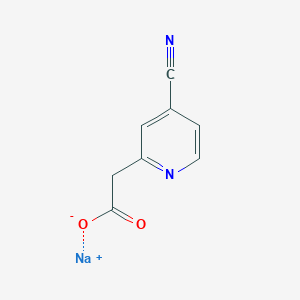
![tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B1450575.png)
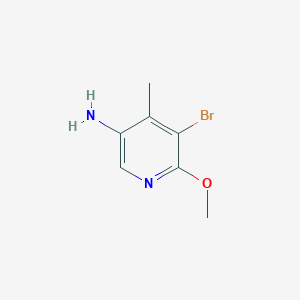

![6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine](/img/structure/B1450581.png)
